![molecular formula C8H6F4S B13303733 [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13303733.png)
[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol is a chemical compound with the molecular formula C8H6F4S and a molecular weight of 210.19 g/mol . It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with a methanethiol group. This compound is used primarily in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoro-2-(trifluoromethyl)benzyl chloride with sodium hydrosulfide under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced under specific conditions to modify the aromatic ring or the thiol group.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields sulfonic acids, while substitution reactions can lead to various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thiol group.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol involves its interaction with molecular targets through its reactive thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine and trifluoromethyl groups can also influence the compound’s reactivity and binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
- [4-Fluorophenyl]methanethiol
- [2-(Trifluoromethyl)phenyl]methanethiol
- [4-Chloro-2-(trifluoromethyl)phenyl]methanethiol
Uniqueness
[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol is unique due to the combination of its fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance its reactivity and specificity in chemical reactions compared to similar compounds.
Propiedades
Fórmula molecular |
C8H6F4S |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
[4-fluoro-2-(trifluoromethyl)phenyl]methanethiol |
InChI |
InChI=1S/C8H6F4S/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 |
Clave InChI |
WHTVYEHPXNOWMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(F)(F)F)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


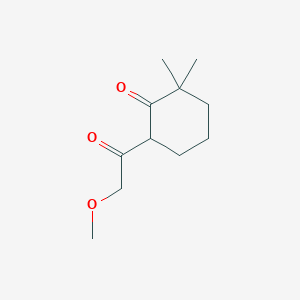
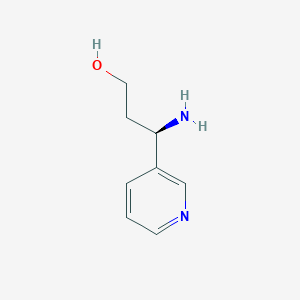
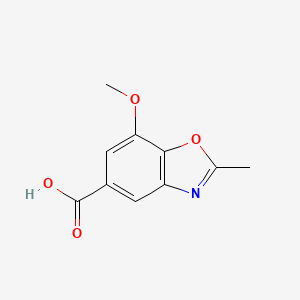
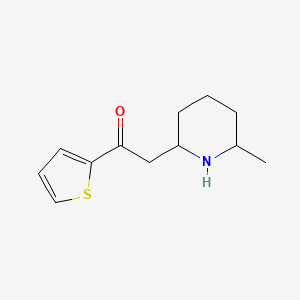
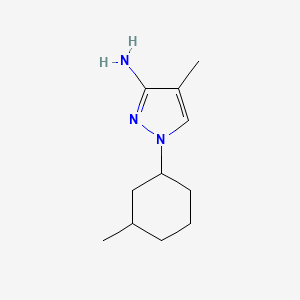


![1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B13303682.png)
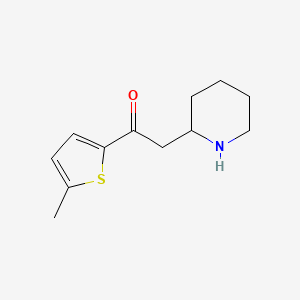
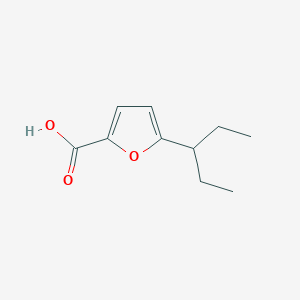
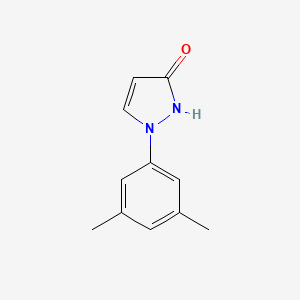
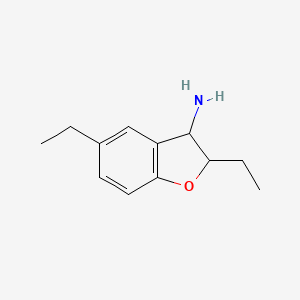
![2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13303724.png)
![2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13303731.png)
